N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride
Description
Properties
CAS No. |
2768326-94-7 |
|---|---|
Molecular Formula |
C8H11Cl3N2 |
Molecular Weight |
241.5 g/mol |
IUPAC Name |
N'-(3,4-dichlorophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H10Cl2N2.ClH/c9-7-2-1-6(5-8(7)10)12-4-3-11;/h1-2,5,12H,3-4,11H2;1H |
InChI Key |
JQBBZLCTYPSWKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCN)Cl)Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Solvent : Methanol or ethanol, chosen for solubility of both reactants.
-
Base : Triethylamine (TEA) or sodium bicarbonate to deprotonate the aniline nitrogen.
Post-reaction, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous Na2SO4 and concentrated to yield the free base, N'-(3,4-dichlorophenyl)ethane-1,2-diamine.
Challenges and Optimization
-
Byproducts : Competing N-alkylation or over-alkylation may occur if stoichiometry is unbalanced.
-
Yield Improvement : Using a 10–20% molar excess of 3,4-dichloroaniline minimizes side reactions.
-
Purification : Silica gel chromatography (eluent: hexane/ethyl acetate 3:1) isolates the diamine in >85% purity.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification:
Procedure
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C8H11Cl3N2 | HRMS |
| Melting Point | 198–202°C | DSC |
| Predicted CCS (Ų) | 139.6 ([M+H]+) | Ion Mobility |
| 1H NMR (DMSO-d6) | δ 8.26 (d, J = 6.8 Hz, 1H), 7.70 (d, J = 8.8 Hz, 1H) | 400 MHz NMR |
Alternative Synthesis via Reductive Amination
A secondary route employs reductive amination of 3,4-dichlorophenylglyoxal with ethylenediamine:
Steps
Advantages and Limitations
-
Yield : 60–70%, lower than the nucleophilic substitution route.
-
Purity : Requires prep-HPLC purification due to residual reducing agents.
Industrial-Scale Production Insights
Suppliers like ATK Chemical Company and Amadis Chemical use continuous-flow reactors for large-scale synthesis. Key industrial parameters include:
| Parameter | Industrial Setting | Lab-Scale Equivalent |
|---|---|---|
| Reaction Volume | 500–1000 L | 0.5–2 L |
| Temperature Control | Jacketed reactors with PID loops | Oil baths |
| Workup | Centrifugal extractors | Separatory funnels |
| Drying | Spray drying | Vacuum ovens |
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the diamine structure.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmaceutical Research
Antidepressant and Antipsychotic Properties
N1-(3,4-Dichlorophenyl)ethane-1,2-diamine hydrochloride is noted for its role as an impurity in the synthesis of various antidepressants and antipsychotics. Its structural similarity to active pharmaceutical ingredients (APIs) allows researchers to study its effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
- Case Study : Research has indicated that compounds similar to N1-(3,4-Dichlorophenyl)ethane-1,2-diamine can influence serotonin receptor activity, providing insights into the development of new antidepressants with fewer side effects .
Synthesis of Complex Molecules
This compound serves as a crucial intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo various chemical reactions makes it a valuable building block in medicinal chemistry.
- Example : The synthesis of Bazedoxifene, a selective estrogen receptor modulator (SERM), involves intermediates that include N1-(3,4-Dichlorophenyl)ethane-1,2-diamine .
Chemical Synthesis
Reagent in Organic Chemistry
In organic synthesis, this compound acts as a versatile reagent. It is used in the formation of various nitrogen-containing compounds through nucleophilic substitution reactions.
- Applications :
Biological Studies
Studying Cellular Mechanisms
The compound's potential biological activities have prompted studies aimed at understanding its interaction with cellular mechanisms. Research indicates that it may exhibit cytotoxic effects on certain cancer cell lines.
- Research Findings : In vitro studies have shown that derivatives of N1-(3,4-Dichlorophenyl)ethane-1,2-diamine can induce apoptosis in cancer cells by activating specific signaling pathways .
Mechanism of Action
The mechanism of action of N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table summarizes key structural differences and similarities among N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride and its analogs:
Key Observations :
- Electron-Withdrawing Groups : Nitro-substituted analogs (e.g., 3-nitrophenyl, 2-chloro-6-nitrophenyl) exhibit higher reactivity due to electron-withdrawing effects, making them suitable for electrophilic substitution reactions .
- Heterocyclic Systems: Compounds like CQA (quinoline) and the thiazole derivative show enhanced bioactivity due to aromatic π-stacking and hydrogen-bonding capabilities .
Physicochemical Properties
- Lipophilicity : The 3,4-dichlorophenyl group increases logP compared to nitro or thiazole derivatives, suggesting better lipid membrane penetration .
- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, CQA (logP ~2.1) is less soluble than the thiazole analog (logP ~1.5) due to its larger aromatic system .
- Thermal Stability : Melting points for dichlorophenyl derivatives (e.g., ~200°C) exceed those of nitro analogs (~180°C), likely due to stronger intermolecular halogen bonding .
Biological Activity
N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H12Cl2N2·HCl
- Molecular Weight : 205.08 g/mol
- Classification : Aromatic amine
The compound features a dichlorophenyl group attached to an ethane-1,2-diamine backbone, which influences both its chemical reactivity and biological activity. The presence of two chlorine atoms on the phenyl ring enhances its interaction with biological targets compared to mono-chlorinated analogs.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Receptor Interaction : It may interact with neurotransmitter receptors, particularly dopamine and serotonin receptors, indicating possible implications for mood regulation and psychotropic effects.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. It has been studied for its effectiveness against various bacterial strains. The compound's ability to inhibit bacterial growth makes it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. Studies suggest that it may reduce inflammation by inhibiting key enzymes involved in the inflammatory cascade. This property could be beneficial in treating conditions characterized by chronic inflammation .
Anticancer Activity
Preliminary investigations have indicated that this compound may exhibit anticancer properties. It has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects. Further research is needed to elucidate its mechanism and efficacy in cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
- Inflammatory Response Modulation : Another investigation revealed that treatment with this compound reduced levels of pro-inflammatory cytokines in vitro, supporting its role as an anti-inflammatory agent .
- Cancer Cell Line Testing : In vitro assays showed that the compound induced apoptosis in human cancer cell lines such as HeLa and CEM cells. The observed IC50 values indicated significant cytotoxicity compared to control treatments .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C10H12Cl2N2·HCl | Antimicrobial; Anti-inflammatory; Anticancer |
| N,N-Dimethyl-1-(m-tolyl)ethane-1,2-diamine | C11H18N2 | Enzyme inhibition; Ligand in assays |
| N,N-Diethyl-1-(4-chlorophenyl)ethane-1,2-diamine | C12H18ClN2 | Potential antidepressant properties |
| N-(3-Chlorophenyl)-N'-(4-chlorophenyl)ethane-1,2-diamine | C13H14Cl2N2 | Anticancer activity |
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for N1-(3,4-dichlorophenyl)ethane-1,2-diamine hydrochloride, and how can reaction conditions be optimized for higher yields? A: The compound is synthesized via nucleophilic substitution of 3,4-dichlorophenyl derivatives with ethylenediamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Optimization involves:
- Temperature control : Maintaining 80–100°C to balance reaction rate and side-product formation.
- Solvent selection : DMF enhances solubility of aromatic intermediates, improving reaction efficiency.
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol-water mixtures .
Yields >70% are achievable with stoichiometric excess of ethylenediamine (1.5–2.0 eq) and inert atmosphere (N₂/Ar) to prevent oxidation .
Characterization Techniques
Q: Which analytical methods are critical for confirming the structure and purity of this compound? A: Essential techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for dichlorophenyl group).
- HPLC-MS : Purity assessment (>95%) and molecular ion peak identification ([M+H]⁺ at m/z 205.08).
- Elemental Analysis : Confirming Cl content (~34.6% for hydrochloride salt).
- FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Stability and Storage
Q: How should researchers store this compound to ensure long-term stability, and what degradation products might form? A: Store at –20°C in airtight, light-protected containers with desiccants (e.g., silica gel). Hydrolysis under humid conditions can yield 3,4-dichloroaniline (detectable via TLC or GC-MS). Thermal degradation (>150°C) produces chlorinated aromatic byproducts, necessitating periodic purity checks .
Biological Activity Profiling
Q: What methodologies are used to evaluate the compound’s enzyme inhibition or receptor-binding potential? A: Key assays include:
- Enzyme Inhibition : IC₅₀ determination via spectrophotometric assays (e.g., tyrosine kinase inhibition using ATP-analog substrates).
- Receptor Binding : Radioligand displacement studies (e.g., competitive binding with ³H-labeled antagonists in cell membranes).
- Cell-Based Assays : Cytotoxicity profiling (MTT assay) and dose-response curves .
Data Contradictions in Pharmacological Studies
Q: How can researchers resolve discrepancies in reported biological activities across studies? A: Cross-validate findings using:
- Orthogonal Assays : Combine enzyme inhibition data with cellular viability assays.
- Structural Confirmation : Re-analyze compound purity (e.g., chiral HPLC for stereoisomer contamination).
- Computational Docking : Compare binding poses in target proteins (e.g., AutoDock Vina) to explain variability .
Computational Modeling Applications
Q: How can computational methods guide the design of derivatives with enhanced activity? A:
- QSAR Models : Correlate substituent effects (e.g., Hammett constants) with bioactivity.
- MD Simulations : Predict stability of ligand-receptor complexes (e.g., RMSD <2.0 Å over 100 ns trajectories).
- Reaction Path Search : Identify optimal synthetic routes using quantum chemical calculations (e.g., DFT for transition state analysis) .
Comparative Studies with Structural Analogs
Q: What structural analogs of this compound show divergent biological properties, and how are they compared? A: Key analogs and differences:
| Compound | Structural Variation | Bioactivity Difference |
|---|---|---|
| 1-(2,4-Dichlorophenyl) analog | Chlorine positional isomer | Lower kinase inhibition (IC₅₀ ↑2-fold) |
| N-Methylated derivative | Methylated amine | Reduced solubility, enhanced CNS penetration |
Comparison methods include SPR (binding kinetics) and metabolic stability assays (microsomal half-life) .
Safety and Handling Protocols
Q: What safety measures are critical when handling this compound in the lab? A:
- PPE : Gloves (nitrile), lab coat, and goggles.
- Ventilation : Use fume hoods to avoid amine vapor inhalation.
- Spill Management : Neutralize with dilute acetic acid, then absorb with vermiculite.
- Waste Disposal : Incinerate in halogen-approved containers to prevent dioxin formation .
Advanced Derivative Synthesis
Q: What strategies enable the synthesis of novel derivatives for structure-activity relationship (SAR) studies? A:
- Reductive Amination : Introduce alkyl/aryl groups via ketone intermediates.
- Cross-Coupling : Suzuki-Miyaura reactions to attach heterocycles (e.g., pyridine at the phenyl ring).
- Salt Formation : Exchange hydrochloride with other counterions (e.g., sulfate for solubility modulation) .
Addressing Reproducibility Challenges
Q: How can researchers ensure reproducibility in synthetic and biological studies involving this compound? A:
- Detailed Protocols : Publish exact reaction conditions (e.g., ramp rates, stirring speeds).
- Reference Standards : Use certified NMR spectra (e.g., deposited in PubChem).
- Inter-Lab Validation : Collaborate with independent labs to confirm bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
